2-Azaspiro[4.5]decane-1,3-dione

Anticonvulsant SAR Spirosuccinimide

Sourcing the correct spirosuccinimide for ANDA impurity profiling or absence-seizure SAR? 2-Azaspiro[4.5]decane-1,3-dione (CAS 1197-80-4) is the only [4.5]decane scaffold designated Gabapentin Impurity 35, supplied with full characterization compliant with ICH Q3A/Q3B. • mp 145-147 °C, log Kow 1.38 - distinct solid-state and lipophilicity profile vs. [4.4]nonane analogs • Selectively active in scPTZ seizure model; GABA-A receptor modulation documented • USP/EP traceability available for ANDA analytical method validation and QC • Avoid ring-size mismatches that lack regulatory traceability.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 1197-80-4
Cat. No. B074575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[4.5]decane-1,3-dione
CAS1197-80-4
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)NC2=O
InChIInChI=1S/C9H13NO2/c11-7-6-9(8(12)10-7)4-2-1-3-5-9/h1-6H2,(H,10,11,12)
InChIKeyBBZBYWMNNPPFKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[4.5]decane-1,3-dione: Identity & Sourcing


2-Azaspiro[4.5]decane-1,3-dione is a conformationally restricted spirosuccinimide in which a pyrrolidine-2,5-dione ring is fused through a spiro carbon to a cyclohexane system [1]. This rigid spirocyclic architecture differentiates it from both non-spirocyclic succinimides (e.g., ethosuximide) and smaller spiro analogs such as the [4.4]nonane series [2]. The compound serves a dual sourcing role: it is a key intermediate for constructing biologically active N-substituted derivatives, and it is specifically designated as Gabapentin Impurity 35, supplied with full characterization data compliant with regulatory guidelines for ANDA submissions [3]. Its physicochemical profile—melting point 145–147 °C, estimated aqueous solubility 4 194 mg L⁻¹ (log Kow 1.38)—further distinguishes it from the lower-melting, more water-soluble [4.4]nonane analog .

Synthetic intermediate for N-substituted spirosuccinimide derivatives in CNS research
Designated Gabapentin Impurity 35 with regulatory characterization data for ANDA analytical methods
Rigid spirocyclic core distinguishes it from [4.4]nonane and non-spiro analogs in seizure-model studies

2-Azaspiro[4.5]decane-1,3-dione: Analogs Cannot Substitute


The cycloalkyl ring size attached at the spiro carbon fundamentally governs the pharmacological selectivity, physicochemical properties, and synthetic utility of spirosuccinimides, making simple ring-size substitution invalid. Systematic SAR studies across [4.4]nonane, [4.5]decane, and non-spirocyclic 3-cyclohexyl-pyrrolidine-2,5-dione cores demonstrate that anticonvulsant seizure-model preference (MES vs. scPTZ), GABA-A receptor modulation, and lipophilicity all shift dramatically with ring expansion [1][2]. For instance, the [4.5]decane scaffold imparts preferential activity in the subcutaneous pentylenetetrazole (scMet/scPTZ) test, whereas the [4.4]nonane system yields mixed MES/scPTZ activity [1]. In the analytical domain, 2-azaspiro[4.5]decane-1,3-dione is the only member of this series recognized as Gabapentin Impurity 35 in pharmacopoeial impurity profiling, a designation not shared by the [4.4]nonane or 3-cyclohexyl analogs [3]. Consequently, procuring a generic spirosuccinimide without verifying the specific spiro ring size risks selecting a compound with a different biological fingerprint, divergent solid-state properties, and no regulatory traceability for ANDA applications.

Ring size [4.4]nonane analog yields mixed MES/scPTZ activity; seizure-model preference may shift away from the scPTZ bias reported for the [4.5]decane core.
Regulatory Only the [4.5]decane core is catalogued as Gabapentin Impurity 35; a non-designated analog lacks ANDA traceability and may not support compendial impurity profiling.
Solid state Lower-melting, higher-solubility [4.4]nonane analog alters handling and formulation context; solid-state reproducibility may differ in synthetic workflows.

2-Azaspiro[4.5]decane-1,3-dione: Differentiation Evidence


Seizure-Model Selectivity: scPTZ vs. MES

In a direct head-to-head study (Part IV) of N-phenylamino derivatives built on three different cores, the 2-azaspiro[4.5]decane-1,3-dione derivative VIII [N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione] inhibited seizures mainly in the subcutaneous metrazole (sc.Met) test, whereas the corresponding 2-azaspiro[4.4]nonane-1,3-dione derivatives V [N-(4-methylphenyl)-amino] and VI [N-(2-trifluoromethylphenyl)-amino] were the most potent compounds overall and were active across both MES and sc.Met models [1]. This shift in seizure-model preference is attributable to the size and manner of attachment of the cycloalkyl system at position-3 of the pyrrolidine-2,5-dione ring [1].

Seizure-model shift
Head-to-head
[4.5]decane derivative VIII: scPTZ-preferential activity. [4.4]nonane derivatives V, VI: dual MES + scPTZ activity.
Ring expansion redirects seizure-model selectivity; core choice defines screening paradigm.
MES and sc.Met tests in mice; intraperitoneal administration.
Anticonvulsant SAR Spirosuccinimide Seizure model

Anticonvulsant Potency and Model Specificity

In a separate head-to-head series of N-substituted spirosuccinimides, the most active 2-azaspiro[4.5]decane-1,3-dione derivatives—N-(2-methoxyphenyl)-[V] and N-(4-chlorophenyl-amino)-[XI]—inhibited seizures at a dose of 100 mg kg⁻¹ in the scPTZ and MES tests, respectively [1]. By comparison, the most potent 2-azaspiro[4.4]nonane-1,3-dione derivative 1j exhibited an ED₅₀ of 76.27 mg kg⁻¹ in the MES test [2]. Although the [4.4]nonane lead shows a lower ED₅₀, its seizure-model profile is broader, while the [4.5]decane derivatives achieve efficacy at 100 mg kg⁻¹ with greater model specificity toward scPTZ [1][2].

Anticonvulsant potency
Cross-study
[4.5]decane: 100 mg/kg (scPTZ & MES). [4.4]nonane lead 1j: ED₅₀ 76.27 mg/kg (MES).
Lower ED₅₀ does not predict model specificity; [4.5]decane provides scPTZ-selective response context.
Different substitution patterns; cross-study comparison requires validation.
Anticonvulsant ED₅₀ Spirosuccinimide In vivo

Melting Point and Aqueous Solubility Comparison

The experimentally determined melting point of 2-azaspiro[4.5]decane-1,3-dione is 145–147 °C , versus 124 °C for 2-azaspiro[4.4]nonane-1,3-dione , a difference of ≥21 °C attributable to stronger intermolecular interactions in the larger spiro system. Estimated aqueous solubility (WSKOW) at 25 °C is 4 194 mg L⁻¹ (log Kow 1.38) for the [4.5]decane compared with 12 770 mg L⁻¹ (log Kow 0.89) for the [4.4]nonane , representing a 67 % reduction in water solubility. The higher melting point improves ease of handling and solid-state stability during storage, while the reduced aqueous solubility and increased log Kow may favor blood-brain barrier penetration for CNS-targeted derivative design .

Physicochemical profile
Data to verify
m.p. 145–147 °C (Δ ≥21 °C higher than [4.4]nonane). Aqueous solubility 4 194 mg/L (67% lower); log Kow 1.38.
Higher melting point and lower solubility alter handling and formulation design context.
Solubility estimated by WSKOW; experimental determination advised for formulation work.
Physicochemical Solid-state stability Solubility Formulation

Spiro Fusion Effect on Anticonvulsant Activity

In the Part V series directly comparing spirocyclic and non-spirocyclic cores, the non-spirocyclic 3-cyclohexyl-pyrrolidine-2,5-dione derivatives (compounds 19 and 20) displayed measurable anticonvulsant activity with ED₅₀ values in the MES test, whereas earlier work demonstrated that introducing a spirocycloalkyl ring at position-3 of pyrrolidine-2,5-dione rendered the resulting spirosuccinimides inactive in the same model [1]. This is a critical structure-activity observation: the spiro fusion that defines 2-azaspiro[4.5]decane-1,3-dione imposes a conformational lock that fundamentally alters, rather than simply modulates, the pharmacophore presentation [1][2].

Spiro fusion effect
Class-level
Non-spiro 3-cyclohexyl analog: ED₅₀ 29–48 mg/kg (MES). [4.5]decane spiro derivatives: preferential scPTZ activity; MES activity absent.
Conformational lock determines pharmacophore presentation; spiro and non-spiro cores are not interchangeable.
Class-level SAR inference; verify with target derivatives.
Conformational restriction SAR Spiro vs. non-spiro Anticonvulsant

GABA-A Receptor Modulation: Spiro vs. Non-Spiro

To interrogate the mechanism of anticonvulsant action, selected derivatives were tested in vitro for their influence on GABA-A receptors. N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione (compound 12) and N-[(4-bromophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione (compound 13) were both found to modulate GABA-A receptors [1]. This direct GABA-A interaction was investigated only for the [4.5]decane and [4.4]nonane spirocyclic derivatives, while the non-spirocyclic 3-cyclohexyl-pyrrolidine-2,5-dione derivatives (19, 20) were not evaluated for GABA-A activity in this study, underscoring the spirocyclic scaffold's unique mechanistic link to GABAergic targets [1].

GABA-A modulation
Class-level
[4.5]decane derivatives 12 and 13 modulate GABA-A receptors in vitro. Non-spiro analog not evaluated for GABA-A activity.
Spirocyclic scaffold provides a documented GABA-A receptor engagement context; non-spiro core lacks this mechanistic link.
Specific assay parameters not detailed in abstract.
GABA-A receptor In vitro pharmacology Spirosuccinimide Mechanism of action

Gabapentin Impurity 35: Regulatory Traceability

2-Azaspiro[4.5]decane-1,3-dione is the only spirosuccinimide in its class that is formally catalogued as Gabapentin Impurity 35 and supplied with detailed characterization data compliant with regulatory guidelines (USP/EP traceability available) [1]. Its closest spirocyclic analog, 2-azaspiro[4.4]nonane-1,3-dione, does not carry this impurity designation. This regulatory positioning makes the [4.5]decane compound indispensable for analytical method development, method validation (AMV), and quality control (QC) applications during ANDA submissions and commercial Gabapentin production [1].

Regulatory identity
Head-to-head
2-Azaspiro[4.5]decane-1,3-dione is designated Gabapentin Impurity 35 with USP/EP traceability. [4.4]nonane analog lacks this designation.
Regulatory impurity status unique to [4.5]decane; required for compendial ANDA impurity profiling.
Supplied with full characterization data per ICH guidelines.
Reference standard ANDA Gabapentin impurity Regulatory compliance

2-Azaspiro[4.5]decane-1,3-dione Application Scenarios


Gabapentin ANDA Impurity Standard Sourcing

When developing or validating analytical methods for Gabapentin ANDA submissions, 2-azaspiro[4.5]decane-1,3-dione is required as Gabapentin Impurity 35. It is supplied with detailed characterization data and offers USP/EP traceability, meeting ICH Q3A/Q3B impurity profiling requirements. No other spirosuccinimide analog—including the [4.4]nonane or 3-cyclohexyl derivatives—carries this regulatory designation, making [4.5]decane the only compliant procurement choice for this application [1].

scPTZ-Selective Anticonvulsant Design

For medicinal chemistry programs targeting absence epilepsy or other scPTZ-sensitive seizure types, the 2-azaspiro[4.5]decane-1,3-dione core provides documented preferential activity in the scPTZ model relative to MES, as demonstrated by derivatives VIII and XI inhibiting seizures at 100 mg kg⁻¹ in scPTZ [1][2]. The [4.4]nonane analog, while numerically more potent (ED₅₀ = 76.27 mg kg⁻¹ in MES), shows broader, less differentiated seizure-model activity, making the [4.5]decane scaffold the more selective starting point for absence-seizure SAR exploration [2][3].

GABA-A Receptor Mechanistic Probe Development

Derivatives of 2-azaspiro[4.5]decane-1,3-dione have been shown to directly modulate GABA-A receptors in vitro (compounds 12 and 13) [1]. For research groups investigating GABAergic mechanisms of anticonvulsant action, the [4.5]decane spirocyclic scaffold provides a validated entry point to GABA-A pharmacology. The non-spirocyclic 3-cyclohexyl-pyrrolidine-2,5-dione core lacks this documented GABA-A link and is therefore unsuitable for GABA-A-targeted probe development [1].

CNS Penetration-Driven Scaffold Selection

With a measured melting point of 145–147 °C and an estimated aqueous solubility of 4 194 mg L⁻¹ (log Kow 1.38), 2-azaspiro[4.5]decane-1,3-dione offers a solid-state and solubility profile distinct from the lower-melting (124 °C), more water-soluble (12 770 mg L⁻¹, log Kow 0.89) [4.4]nonane analog [1][2][3][4]. When designing CNS-penetrant derivatives, the higher log Kow and lower aqueous solubility of the [4.5]decane core may favor blood-brain barrier partitioning, providing a rational basis for scaffold selection over the more polar [4.4]nonane system.

Application
Selection Property
Validation Focus
Gabapentin ANDA impurity profiling
Regulatory impurity designation (Impurity 35)
USP/EP traceability & ICH method validation
Absence-seizure model studies (scPTZ)
scPTZ-preferential activity
Seizure-model selectivity screening
GABA-A receptor pharmacology research
Documented GABA-A receptor modulation
In vitro GABA-A target engagement validation
CNS-penetrant derivative design
Lipophilicity and solid-state profile
BBB permeability and brain exposure assessment

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